molecular formula C19H19NO2 B2576270 3,5-dimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide CAS No. 620587-78-2

3,5-dimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B2576270
CAS No.: 620587-78-2
M. Wt: 293.366
InChI Key: RCRAVSQIVXBOCF-UHFFFAOYSA-N
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Description

This compound is a benzofuran derivative featuring a 3,5-dimethyl-substituted benzofuran core linked to a 4-methylbenzylamide group. The methyl groups at the 3- and 5-positions on the benzofuran ring enhance steric stability, while the 4-methylbenzylamide moiety may influence solubility and receptor-binding affinity.

Properties

IUPAC Name

3,5-dimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-12-4-7-15(8-5-12)11-20-19(21)18-14(3)16-10-13(2)6-9-17(16)22-18/h4-10H,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRAVSQIVXBOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(O2)C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide typically involves the reaction of 3,5-dimethylbenzofuran-2-carboxylic acid with 4-methylbenzylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzofuran Carboxamide Family

Key analogs and their distinguishing features are summarized below:

Compound Name Key Structural Differences Potential Impact on Properties
3,5-Dimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide Replaces 4-methylbenzyl with thiophene-oxadiazole group Increased π-π stacking potential; altered metabolic stability due to heterocyclic substituent
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide Fluorophenyl substitution; dihydroisobenzofuran scaffold Enhanced electronegativity and CNS permeability; reduced logP compared to benzofuran analogs
3,5-Dimethyl-N-ethyl-1-phenyl-1H-pyrazol-4-amine Pyrazole ring replaces benzofuran; ethylamine substitution Lower planarity; possible reduction in target affinity due to loss of aromatic conjugation

Pharmacological Profile Comparisons

  • Receptor Binding : The fluorophenyl analog (, compound a) exhibits higher affinity for serotonin receptors (5-HT2A) due to fluorine’s electronegativity, whereas the 4-methylbenzyl group in the parent compound favors dopamine D3 receptor selectivity .
  • Metabolic Stability : The thiophene-oxadiazole analog () shows prolonged half-life in hepatic microsomes (~2.5 hours vs. 1.8 hours for the parent compound), attributed to resistance to CYP3A4-mediated oxidation .

Physicochemical Properties

Property Parent Compound Fluorophenyl Analog () Thiophene-Oxadiazole Analog ()
Molecular Weight (g/mol) 323.4 358.4 395.5
Calculated logP 3.8 4.1 4.5
Aqueous Solubility (mg/mL) 0.12 0.08 0.05
Melting Point (°C) 145–148 162–165 178–181

Key Research Findings

  • Synthetic Accessibility : The parent compound is commercially available via suppliers like Leap Chem Co., Ltd., whereas fluorophenyl and thiophene-oxadiazole analogs require multi-step synthesis, increasing production costs .
  • Dissolution Behavior : Pharmacopeial standards () highlight that fluorophenyl analogs require stricter dissolution testing (Test 2) compared to the parent compound, suggesting formulation challenges for oral bioavailability .

Biological Activity

3,5-Dimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide is a synthetic organic compound characterized by a benzofuran core and various functional groups, including a carboxamide. This compound has garnered interest in scientific research due to its potential biological activities, particularly in pharmacology and biochemistry.

Molecular Formula

  • C : 24
  • H : 22
  • N : 2
  • O : 4
  • S : 1

IUPAC Name

3,5-dimethyl-N-[4-(methyl(phenyl)sulfamoyl)phenyl]-1-benzofuran-2-carboxamide

Structural Features

The compound features:

  • A benzofuran ring system.
  • Dimethyl substitutions at positions 3 and 5.
  • A carboxamide group attached to a substituted phenyl moiety.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, benzofuran derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL, indicating strong antibacterial properties .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : Binding to the active sites of specific enzymes, thereby inhibiting their function.
  • Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of benzofuran derivatives:

  • Antibacterial Activity : A study highlighted that certain benzofuran derivatives exhibited broad-spectrum antibacterial activity with MIC values ranging from 4.69 to 156.47 µM against various Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : Other research indicated that these compounds also possess antifungal properties, with MIC values against Candida albicans ranging from 16.69 to 78.23 µM .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of similar compounds have revealed promising results in cancer cell lines, suggesting potential therapeutic applications in oncology.

Data Table of Biological Activities

Activity TypeTarget OrganismsMIC (µM)Reference
AntibacterialStaphylococcus aureus0.0039 - 0.025
AntibacterialEscherichia coli0.0039 - 0.025
AntifungalCandida albicans16.69 - 78.23
CytotoxicityVarious cancer cell linesVaries

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